molecular formula C15H18FNO3 B5681064 ethyl 1-(3-fluorobenzoyl)-4-piperidinecarboxylate

ethyl 1-(3-fluorobenzoyl)-4-piperidinecarboxylate

Cat. No. B5681064
M. Wt: 279.31 g/mol
InChI Key: NNBJXMMSNYUVRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 1-(3-fluorobenzoyl)-4-piperidinecarboxylate and related compounds involves various chemical reactions. For instance, a method described involves the reduction and p-fluorobenzoylation leading to the formation of primary alcohols, which are transformed into tosylates used in nucleophilic substitution reactions (Branden, Compernolle, & Hoornaert, 1992). Another approach involves Knoevenagel condensation reactions for the synthesis of structurally similar compounds (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through spectral studies and confirmed by X-ray diffraction studies, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Kumar et al., 2016). Another study on a related compound demonstrated the piperazine ring adopting a chair conformation, showcasing the diversity in molecular configurations (Faizi, Ahmad, & Golenya, 2016).

Chemical Reactions and Properties

Chemical reactions involving ethyl 1-(3-fluorobenzoyl)-4-piperidinecarboxylate derivatives include condensation reactions, nucleophilic substitution, and reduction processes. These reactions are pivotal for the synthesis and modification of the compound to achieve desired properties and functionalities (Branden, Compernolle, & Hoornaert, 1992).

Physical Properties Analysis

The physical properties of compounds related to ethyl 1-(3-fluorobenzoyl)-4-piperidinecarboxylate, such as crystal structure and thermal stability, are crucial for understanding their potential applications. Studies have detailed the crystallization processes and the thermal behaviors of these compounds, providing insights into their stability and solubility (Yeong et al., 2018).

Safety and Hazards

Ethyl (3-fluorobenzoyl)acetate should be kept away from heat and sources of ignition . In case of contact with skin or eyes, rinse immediately with plenty of water . If swallowed, drink plenty of water and seek medical attention .

properties

IUPAC Name

ethyl 1-(3-fluorobenzoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c1-2-20-15(19)11-6-8-17(9-7-11)14(18)12-4-3-5-13(16)10-12/h3-5,10-11H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBJXMMSNYUVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(3-fluorophenyl)carbonyl]piperidine-4-carboxylate

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